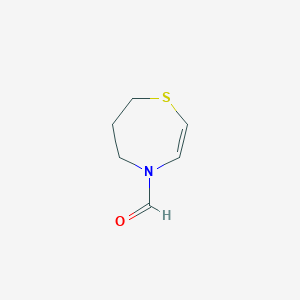
6,7-dihydro-5H-1,4-thiazepine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is an organic compound with the molecular formula C6H9NOS It belongs to the class of thiazepines, which are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 6,7-Dihydro-1,4-thiazepine-4(5H)-carboxylic acid
Reduction: 6,7-Dihydro-1,4-thiazepine-4(5H)-methanol
Substitution: Various substituted thiazepines depending on the nucleophile used
科学的研究の応用
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazepine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
作用機序
The mechanism of action of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can modulate biological activity.
類似化合物との比較
Similar Compounds
- 1,4-Thiazepine-4(5H)-carboxylic acid
- 6,7-Dihydro-1,4-thiazepine-4(5H)-methanol
- 1,4-Thiazepine-4(5H)-carboxamide
Uniqueness
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions that are not possible with similar compounds lacking this group. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications .
特性
CAS番号 |
164359-75-5 |
|---|---|
分子式 |
C6H9NOS |
分子量 |
143.21 g/mol |
IUPAC名 |
6,7-dihydro-5H-1,4-thiazepine-4-carbaldehyde |
InChI |
InChI=1S/C6H9NOS/c8-6-7-2-1-4-9-5-3-7/h3,5-6H,1-2,4H2 |
InChIキー |
QZLGBLYNIFDSIU-UHFFFAOYSA-N |
SMILES |
C1CN(C=CSC1)C=O |
正規SMILES |
C1CN(C=CSC1)C=O |
同義語 |
1,4-Thiazepine-4(5H)-carboxaldehyde, 6,7-dihydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















